molecular formula C14H11BrN2O2S B15365193 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15365193
M. Wt: 351.22 g/mol
InChI Key: NISXVABVADVBBS-UHFFFAOYSA-N
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Description

3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core (pyrrolo[2,3-c]pyridine) with two key substituents: a bromine atom at position 3 and a p-toluenesulfonyl (tosyl) group at position 1. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions. The tosyl group enhances stability and modulates solubility, while the bromine atom provides a reactive site for derivatization .

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-6-7-16-8-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISXVABVADVBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-c]pyridine core. One common approach is the bromination of 1-tosyl-1H-pyrrolo[2,3-c]pyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of the corresponding amine or alcohol derivatives.

  • Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Substituent Variations

(a) 3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 67058-76-8)
  • Structure : Lacks the tosyl group at position 1.
  • Properties : Reduced steric bulk compared to the tosylated derivative. The unprotected NH at position 1 increases reactivity in alkylation or acylation reactions but may reduce stability under acidic conditions .
  • Applications : Used as a precursor for synthesizing more complex derivatives, such as kinase inhibitors .
(b) 3-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine (6o)
  • Structure : Replaces the tosyl group with a 4-methoxyphenyl moiety.
  • Synthesis : Prepared via a melt reaction with TPGS-750-M and water, highlighting divergent synthetic pathways compared to Suzuki coupling methods used for tosylated analogs .
(c) 5-Bromo-3-phenyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Compound 17)
  • Structure : Differs in ring fusion ([2,3-b] vs. [2,3-c]) and substituent positions (bromine at position 5, phenyl at position 3).
  • Synthesis : Prepared via Suzuki coupling of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid (84% yield) .

Ring System Modifications

(a) Pyrrolo[2,3-c]pyridin-2-ones
  • Example : 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
  • Structure : Incorporates a ketone at position 2, converting the pyrrole ring into a lactam.
  • Impact : Enhances hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or proteases .
(b) Thieno[2,3-c]pyridines
  • Example : Derivatives synthesized via cyclization of Schiff bases.
  • Comparison : Replacement of the pyrrole ring with thiophene alters aromaticity and electronic properties, influencing interactions with biological targets such as EGFR .

Biological Activity

3-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 3-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the pyrrolo[2,3-c]pyridine framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme modulation, and potential therapeutic applications.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 353.21 g/mol
  • CAS Number : 226085-18-3

Anticancer Activity

Research indicates that 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine exhibits promising anticancer properties. Similar derivatives have been shown to affect cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related pyrrolo compounds have demonstrated their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study : A study assessing the cytotoxic effects of pyrrolo[3,4-c]pyridine derivatives found that compounds with structural similarities to 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward noncancerous cells . This suggests a selective action that could be harnessed for therapeutic purposes.

Enzyme Modulation

Preliminary studies suggest that 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine may interact with various biological targets, potentially modulating enzyme activity relevant to inflammation and cancer. The compound's ability to influence signaling pathways could make it a candidate for further investigation in drug development aimed at inflammatory diseases and cancer therapy.

Comparative Analysis with Related Compounds

A comparison of 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine with structurally similar compounds reveals its unique substitution pattern may enhance its biological activity:

Compound NameCAS NumberSimilarity
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine1951444-63-50.96
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine348640-07-30.91
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimindine252723-17-40.87

This table illustrates that while there are several similar compounds, the specific combination of bromine and tosyl groups in 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine may contribute to its distinct reactivity and biological effects.

Future Directions

Further research is warranted to elucidate the specific mechanisms through which 3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine exerts its biological effects. Investigations into its pharmacokinetic properties and in vivo efficacy will be crucial for assessing its potential as a therapeutic agent. Moreover, structure-activity relationship (SAR) studies could provide insights into optimizing its biological activity for targeted therapies.

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